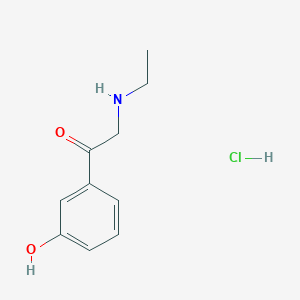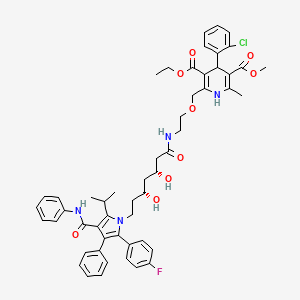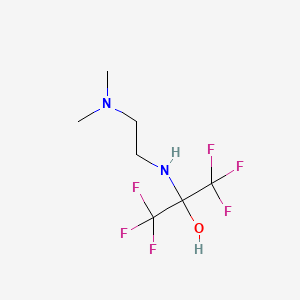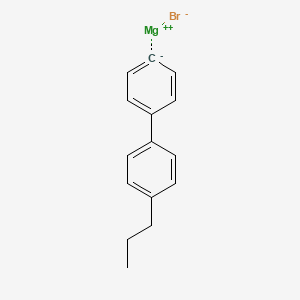
Magnesium;1-phenyl-4-propylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-phenyl-4-propylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C6H5CH2CH2CH3MgBr, where the magnesium atom is bonded to a bromine atom and a phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-phenyl-4-propylbenzene;bromide involves the reaction of 1-phenyl-4-propylbenzene with magnesium metal in the presence of an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general procedure is as follows:
Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of 1-phenyl-4-propylbenzene. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Initiation: A small amount of iodine may be added to initiate the reaction. The mixture is then heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-4-propylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with electrophiles such as carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Acids: Hydrolysis of the Grignard reagent with water or dilute acid yields the corresponding hydrocarbon.
Major Products Formed
Alcohols: Reaction with carbonyl compounds forms alcohols.
Hydrocarbons: Hydrolysis of the Grignard reagent forms hydrocarbons.
Biaryl Compounds: Coupling reactions form biaryl compounds.
Scientific Research Applications
Magnesium;1-phenyl-4-propylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of Magnesium;1-phenyl-4-propylbenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to attack electrophilic centers such as carbonyl groups, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
Comparison with Similar Compounds
Magnesium;1-phenyl-4-propylbenzene;bromide can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Similar in structure but lacks the propyl group, making it less sterically hindered.
Methylmagnesium Bromide: Contains a methyl group instead of a phenylpropyl group, leading to different reactivity and selectivity.
Ethylmagnesium Bromide: Contains an ethyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in organic synthesis.
Properties
Molecular Formula |
C15H15BrMg |
|---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-4-propylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OKUGQMOBWXQVIT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
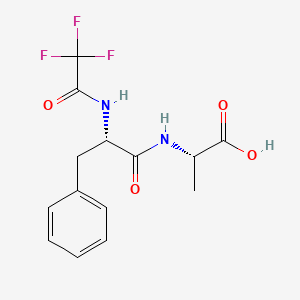
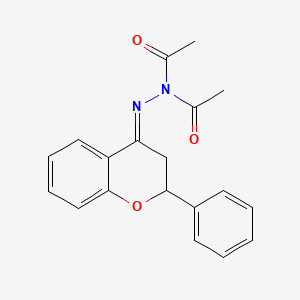
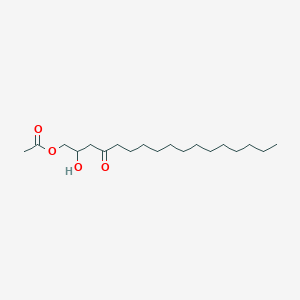
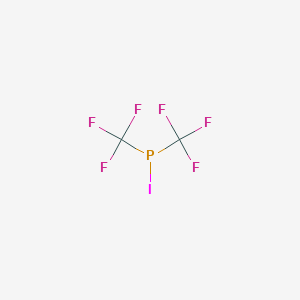
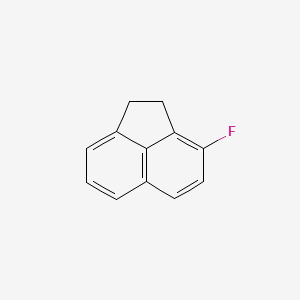
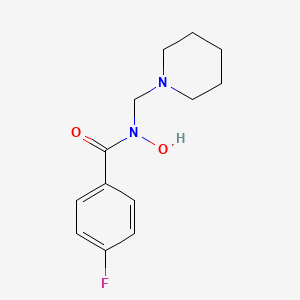
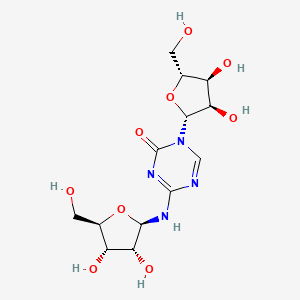
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
